Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The process may start with the chlorination of benzothiophene, followed by amide formation with appropriate reagents. The final step involves esterification to introduce the ethyl benzoate moiety. Common reagents used in these reactions include thionyl chloride, amines, and ethyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-chlorobenzothiophene share structural similarities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide.
Uniqueness
ETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene or morpholine derivatives.
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H21ClN2O4S/c1-2-29-22(27)16-13-14(7-8-17(16)25-9-11-28-12-10-25)24-21(26)20-19(23)15-5-3-4-6-18(15)30-20/h3-8,13H,2,9-12H2,1H3,(H,24,26) |
InChI Key |
TYCDQEBBCYHJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)N4CCOCC4 |
Origin of Product |
United States |
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